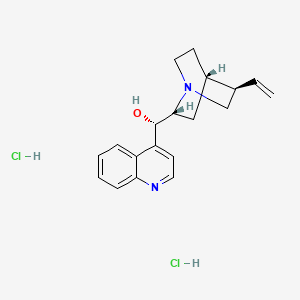

Cinchonine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

524-55-0 |

|---|---|

Molecular Formula |

C19H24Cl2N2O |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride |

InChI |

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18+,19-;;/m0../s1 |

InChI Key |

ZDBQDNUZNQOCTH-OPMVAYRNSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl |

Origin of Product |

United States |

Advanced Catalytic Applications of Cinchonine Dihydrochloride and Cinchonine Derived Catalysts

Asymmetric Synthesis and Chiral Catalysis

Asymmetric synthesis, the selective production of a specific stereoisomer of a chiral compound, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules. nih.gov Cinchona alkaloids, including cinchonine (B1669041), have emerged as a privileged class of chiral organocatalysts, capable of facilitating numerous enantioselective transformations with high efficiency. units.itbuchler-gmbh.com Their utility is enhanced by the natural occurrence of pseudoenantiomeric pairs (e.g., cinchonine and cinchonidine), which allows for the targeted synthesis of either enantiomer of a desired product. dovepress.combuchler-gmbh.com

Cinchonine and its derivatives function effectively as both chiral ligands in metal-catalyzed reactions and as standalone organocatalysts. benthamdirect.comresearchgate.netnih.gov As organocatalysts, they often operate through a bifunctional activation mechanism. dovepress.com The quinuclidine (B89598) nitrogen, being a strong Brønsted base, can deprotonate a pronucleophile, while another functional group, typically at the C9 position (such as a hydroxyl, thiourea (B124793), or squaramide group), activates the electrophile through hydrogen bonding. dovepress.comthieme-connect.com

This dual activation model is crucial for their catalytic prowess. The tertiary nitrogen of the quinuclidine ring is significantly more basic than the quinoline (B57606) nitrogen, making it the primary site for basic catalysis. dovepress.com Modifications at the C9 hydroxyl group have led to a vast library of derivatives with fine-tuned steric and electronic properties, enhancing their catalytic activity and selectivity for a broad spectrum of reactions, including oxidations, reductions, and carbon-carbon bond formations. dovepress.combenthamdirect.comresearchgate.net These catalysts are robust, soluble in a wide range of solvents, and can often be recycled, adding to their practical appeal. buchler-gmbh.com

Cinchonine-derived catalysts have been successfully employed in a multitude of enantioselective transformations, demonstrating their versatility and high degree of stereocontrol. These reactions are fundamental in organic synthesis for creating chiral molecules with high optical purity.

The Mannich reaction is a cornerstone of carbon-nitrogen bond formation, yielding β-amino carbonyl compounds that are valuable synthetic intermediates. nih.gov Cinchonine-derived catalysts, particularly those incorporating a thiourea or urea (B33335) moiety at the C9 position, have proven to be highly effective in promoting asymmetric Mannich reactions. dovepress.comthieme-connect.com

In these reactions, the catalyst typically activates the imine electrophile via hydrogen bonding with the (thio)urea group, while the basic quinuclidine nitrogen activates the nucleophile. dovepress.comthieme-connect.com This dual activation brings the reactants into a highly organized, chiral transition state, leading to excellent enantioselectivity. For instance, a cinchonine-derived thiourea has been used to catalyze the reaction between malonate esters and N-Boc or N-Cbz aldimines, achieving high yields and enantioselectivities. thieme-connect.com Similarly, a cinchonine-derived urea catalyst has been shown to be efficient for the asymmetric Mannich reaction of 5H-oxazol-4-ones with sulfonamides, producing α-hydroxy-β-amino acid derivatives with excellent diastereo- and enantioselectivity. dovepress.com

Table 1: Performance of Cinchonine-Derived Catalysts in Asymmetric Mannich Reactions

| Nucleophile | Electrophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Malonate Esters | N-Boc/N-Cbz Aldimines | Cinchonine-Thiourea | up to 99 | up to 97 | - | thieme-connect.com |

| 5H-oxazol-4-ones | Alkyl/Aryl Sulfonamides | Cinchonine-Urea | Good | Excellent | Excellent | dovepress.com |

| β-Keto Esters | α-Amido Sulfones | Cinchonine | 85 | 90 (95:5 er) | 1:1 | acs.org |

The asymmetric Strecker reaction is a classic and efficient method for synthesizing optically active α-amino acids from imines. researchgate.net Cinchonine-derived thiourea catalysts have been instrumental in advancing this transformation. dovepress.com They facilitate the enantioselective addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to imines. dovepress.comresearchgate.net

A notable application involves the cyanation of N-Boc isatin (B1672199) imines. A cinchonine-derived thiourea catalyst was employed to produce 3-cyano-3-amino-2-oxindoles in high yields (81%–95%) and with outstanding enantioselectivity (90%–>99% ee). dovepress.comresearchgate.net The proposed mechanism involves the activation of the imine through hydrogen bonding with the thiourea moiety, while the tertiary amine of the catalyst facilitates the generation of the cyanide nucleophile. dovepress.com This strategy provides a direct route to valuable chiral building blocks for more complex molecules. dovepress.comresearchgate.net

Table 2: Cinchonine-Derived Thiourea Catalyst in Asymmetric Strecker Reaction of N-Boc Isatin Imines

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|

The catalytic hydrosilylation of imines is a powerful method for the synthesis of amines. chemistryviews.orgchemistryviews.org While traditionally dominated by transition metal catalysts, organocatalytic approaches using cinchona alkaloid derivatives have gained attention. dovepress.comchemistryviews.org These catalysts can effectively promote the addition of a hydrosilane across the C=N double bond of an imine, leading to a silylamine intermediate that can be hydrolyzed to the corresponding amine. researchgate.netresearchgate.net

For example, an epi-cinchonidine alkaloid-derived cationic picolinamide (B142947) catalyst has been successfully applied in the hydrosilylation of imines. dovepress.com The reaction demonstrated that higher enantioselectivity was often observed when a 4-methoxyphenyl (B3050149) group was present on the nitrogen atom of the imine. dovepress.com This transformation highlights the potential of cinchona-based catalysts to provide metal-free alternatives for important reduction reactions. dovepress.comchemistryviews.org

Table 3: Enantioselective Hydrosilylation of an Imine Catalyzed by a Cinchonidine (B190817) Derivative

| Imine Substrate | Catalyst | Enantiomeric Excess (ee, %) | Reference |

|---|

The aldol (B89426) reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis. The development of asymmetric variants has been a major focus of research. dovepress.com Cinchona alkaloids and their derivatives, particularly 9-amino-9-(deoxy)-epi-cinchona alkaloids, have been utilized as effective organocatalysts for direct asymmetric aldol reactions. dovepress.comrsc.org

These catalysts have been applied to the reaction of various aldehydes and ketones. For instance, a heterogeneous, recyclable zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine catalyst was used for the aldol reaction of benzaldehydes with cyclohexanone (B45756) in an aqueous medium. dovepress.com In another example, 9-amino-9-epi-Cinchona ditartrates catalyzed the direct aldol reaction of unprotected acetol with activated aromatic aldehydes, providing linear aldols in quantitative yields with good syn-diastereoselectivity and enantioselectivity up to 90% ee. rsc.org Cinchonine-derived thioureas have also been employed in aldol reactions involving isatins and α,β-unsaturated ketones, affording adducts with moderate to high enantioselectivity. dovepress.com

Table 4: Performance of Cinchonine/Cinchonidine-Derived Catalysts in Asymmetric Aldol Reactions

| Aldehyde | Ketone/Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Activated Aromatic Aldehydes | Acetol | 9-amino-9-epi-Cinchona ditartrates | Quantitative | up to 90 | Good (syn) | rsc.org |

| Benzaldehydes | Cyclohexanone | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | - | High | - | dovepress.com |

Enantioselective Transformations

Conjugate Alkynylation

The conjugate alkynylation of electron-deficient olefins is a powerful method for forming carbon-carbon bonds and introducing a propargyl moiety, which is a valuable functional group in synthetic chemistry. While this transformation has been successfully catalyzed by various Cinchona alkaloid derivatives, the literature prominently features cinchonine's pseudo-enantiomer, cinchonidine, as the catalyst of choice for practical asymmetric conjugate alkynylation of acceptors like those derived from Meldrum's acid. nih.govbuchler-gmbh.comdovepress.com This process, often utilizing a zinc/cinchonidine complex, provides efficient access to chiral β-alkynyl acids. researchgate.net Although the underlying principles of activation are shared among Cinchona alkaloids, detailed research findings focusing specifically on cinchonine-derived catalysts for this particular application are less prevalent in the reviewed scientific literature. The use of cinchonidine/cinchonine-derived urea catalysts has been noted in the conjugate addition of 1,3-dicarbonyl compounds, demonstrating the utility of the cinchonine scaffold in related transformations. dovepress.com

Decarboxylative Protonation

Asymmetric decarboxylative protonation is a key method for producing enantioenriched compounds from prochiral substrates. Cinchonine-derived organocatalysts have proven effective in this transformation. For instance, thiourea derivatives of Cinchona alkaloids are capable of promoting the asymmetric decarboxylative protonation of α-aminomalonate hemiesters under mild, metal-free conditions. nih.govnih.govresearchgate.net This reaction yields valuable enantioenriched α-amino esters with high yields and enantioselectivities up to 93%. nih.gov

A detailed study on the decarboxylation of N-protected piperidinohemimalonates found that 9-epi-cinchonine, a derivative of cinchonine, could catalyze the reaction to produce enantioenriched pipecolic esters with enantiomeric excesses as high as 72%. nih.gov The efficiency and selectivity of this noncovalent organocatalysis were found to be highly dependent on the reaction solvent, with non-polar solvents like toluene (B28343) or carbon tetrachloride providing the best results. nih.gov Computational studies on related epicinchona-thiourea catalysts have elucidated the mechanism, showing that the process involves decarboxylation followed by a direct, stereocontrolled proton transfer from the catalyst's quinuclidinium moiety to the enolate intermediate. nih.gov

Bifunctional Catalytic Systems Design

The structure of cinchonine is ideally suited for the design of bifunctional catalysts, which can simultaneously activate two different reacting species. researchgate.net This dual activation is a cornerstone of many modern organocatalytic strategies. The cinchonine scaffold contains a basic quinuclidine nitrogen atom, which can act as a Brønsted base or a hydrogen bond acceptor, and a hydroxyl group at the C9 position, which can be modified to introduce a hydrogen bond donor moiety. dovepress.com

A prominent strategy in bifunctional catalyst design involves derivatizing the C9-hydroxyl group into a (thio)urea or squaramide. researchgate.net These groups are excellent hydrogen-bond donors and can activate an electrophile while the quinuclidine nitrogen activates a nucleophile. researchgate.netacs.org For example, in the sulfa-Michael addition, a cinchona alkaloid-squaramide catalyst is proposed to operate via a bifunctional Brønsted acid-hydrogen bonding model, where the protonated quinuclidine amine activates the electrophile and the squaramide moiety coordinates the nucleophile through hydrogen bonds. researchgate.netacs.orgnih.gov This cooperative network of noncovalent interactions orients the substrates in the chiral pocket of the catalyst, leading to high stereoselectivity. nih.gov

Pseudo-enantiomerism in Catalytic Systems

Cinchona alkaloids provide a unique and powerful tool in asymmetric synthesis due to the natural occurrence of pseudo-enantiomers. Cinchonine and its diastereomer, cinchonidine, are considered a pseudo-enantiomeric pair. researchgate.netnih.govwikipedia.org They possess opposite configurations at the C8 and C9 stereocenters, which are crucial for stereoinduction in catalysis, while maintaining the same configuration at other stereocenters. nih.gov

This structural relationship is of immense practical value because it allows chemists to synthesize both enantiomers of a chiral product with high selectivity, simply by choosing the appropriate pseudo-enantiomeric catalyst. nih.govnih.gov For instance, in an asymmetric aldol reaction, a 9-amino-9-deoxy-epi-cinchonine catalyst induced the formation of the S-enantiomer of the product, while its pseudo-enantiomer, 9-amino-9-deoxy-epi-cinchonidine, afforded the R-isomer. dovepress.com While this provides a convenient route to enantiomeric products, subtle structural differences between the pseudo-enantiomers can sometimes lead to variations in reactivity and the level of enantioselectivity achieved. nih.gov

Carbon Dioxide Valorization

The utilization of carbon dioxide (CO₂) as a C1 building block for value-added chemicals is a critical goal for sustainable chemistry. Cinchonine-based catalysts have emerged as effective, environmentally benign options for CO₂ valorization.

Cycloaddition of CO₂ to N-Alkyl Aziridines

Cinchonine hydrochloride, a simple salt derived from the parent alkaloid, has been identified as an efficient catalyst for the cycloaddition of CO₂ to N-alkyl aziridines, yielding valuable oxazolidin-2-ones. nih.govnih.gov This transformation is 100% atom-efficient and provides an eco-compatible route to these important heterocyclic compounds. nih.gov The reaction proceeds effectively under very mild conditions, including room temperature and atmospheric CO₂ pressure, which is a significant advantage over methods requiring high pressure and temperature. nih.govnih.gov The catalyst demonstrates good functional group tolerance, with various N-alkyl substituted aziridines undergoing successful conversion. nih.gov

Development of Metal-Free Biocompatible Catalytic Systems

The development of metal-free and biocompatible catalysts is a key objective in green chemistry, particularly for the synthesis of compounds with pharmaceutical applications. The catalyst system based on protonated cinchonine for CO₂ cycloaddition perfectly aligns with these principles. nih.govnih.gov Derived from a natural and non-toxic alkaloid, cinchonine hydrochloride is a biocompatible organocatalyst. nih.gov

Its catalytic activity relies on a bifunctional mechanism where the protonated quinuclidinium ion is thought to activate the aziridine (B145994) substrate, while the chloride counter-ion acts as the nucleophile for the initial ring-opening step. nih.gov This metal-free system operates without any co-catalyst or additive. nih.govnih.gov Furthermore, the catalyst shows remarkable chemical stability and can be recycled and reused for multiple cycles without a significant loss of activity, enhancing its practicality and sustainability. nih.gov

Research Findings on CO₂ Cycloaddition with Cinchonine Hydrochloride

The following table summarizes the results for the cycloaddition of CO₂ to 1-butyl-2-phenylaziridine using various catalysts, highlighting the effectiveness of cinchonine hydrochloride under different conditions.

| Entry | Catalyst | Conditions | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cinchonine hydrochloride | a | 98 | 98 | 96 |

| 2 | Cinchonine hydrochloride | b | 70 | 98 | 69 |

| 3 | Cinchonine hydrochloride | c | 40 | 77 | 31 |

| 4 | Quinine (B1679958) hydrochloride | a | 90 | 98 | 88 |

| 5 | Quinine hydrochloride | b | 89 | 94 | 84 |

| 6 | Quinine hydrochloride | c | 20 | 86 | 17 |

Conditions: Reactions stirred for 24 h. (a) 15 mol% catalyst loading. (b) 10 mol% catalyst loading. (c) 5 mol% catalyst loading. Data sourced from a study on biocompatible cinchonine-based catalysts. researchgate.net

Application as a Chiral Resolving Agent

Cinchonine, and by extension its salt cinchonine dihydrochloride (B599025), is a well-established chiral resolving agent, particularly for the separation of racemic acids. The process of resolution relies on the formation of diastereomeric salts. When a racemic acid—a mixture containing equal amounts of two enantiomers, (R)-acid and (S)-acid—is treated with an enantiomerically pure chiral base like (+)-cinchonine, two different diastereomeric salts are formed: [(+)-cinchonine][(R)-acid] and [(+)-cinchonine][(S)-acid].

These diastereomers are not mirror images of each other and consequently exhibit different physicochemical properties, most critically, different solubilities in a given solvent system. orgsyn.orgwikipedia.orglibretexts.org This difference allows for their separation by a technique known as fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble salt in the mother liquor. orgsyn.orgmyuchem.com Once the crystallized salt is physically separated, the enantiomerically pure acid can be recovered by treatment with a strong acid, which protonates the carboxylate and breaks the ionic bond with the cinchonine base. libretexts.org This classical method remains a widely used and effective technique for obtaining optically pure acidic compounds on both laboratory and industrial scales. wikipedia.org

Resolution of Racemic Organic Acids (e.g., Binaphthylphosphoric Acid)

The utility of cinchonine as a resolving agent is notably demonstrated in the separation of axially chiral compounds like binaphthylphosphoric acid (BNPA). The resolution of racemic BNPA with (+)-cinchonine is a classic and efficient procedure that yields the (S)-(+)-enantiomer with high optical purity. orgsyn.org

The process involves dissolving both racemic BNPA and an equimolar amount of (+)-cinchonine in a hot solvent mixture, typically methanol (B129727) and water. orgsyn.org As the solution is carefully cooled, the diastereomeric salt of (S)-(+)-BNPA and (+)-cinchonine, being less soluble, selectively crystallizes. The solid is then isolated, and the pure (S)-(+)-BNPA is liberated from the salt. The other enantiomer, (R)-(−)-BNPA, remains in the filtrate and can be recovered separately, often by using cinchonine's diastereomer, cinchonidine, which preferentially crystallizes the (R)-enantiomer. orgsyn.orgorgsyn.org

Detailed research findings from a well-established procedure for resolving racemic binaphthylphosphoric acid (BNPA) using (+)-cinchonine are presented below. orgsyn.org This method highlights the practical application and high efficiency of the diastereomeric salt crystallization technique.

Table 1: Resolution of Racemic Binaphthylphosphoric Acid (BNPA) with (+)-Cinchonine

| Parameter | Value |

|---|---|

| Racemic Acid | Binaphthylphosphoric Acid (BNPA) |

| Resolving Agent | (+)-Cinchonine |

| Molar Ratio (Acid:Base) | 1:1 |

| Solvent System | Methanol / Water |

| Isolated Salt | [(+)-Cinchonine][(S)-(+)-BNPA] |

| Yield of (S)-(+)-BNPA | 56% (based on initial enantiomer) |

This method is highly effective, yielding the (S)-(+)-BNPA enantiomer with greater than 99.4% enantiomeric excess (ee). orgsyn.org The success of this resolution is attributed to the significant difference in solubility between the two diastereomeric salts formed in the methanol-water solvent system.

The principle extends to cinchonine derivatives as well. For instance, N-benzylcinchoninium chloride, a derivative of cinchonine, is used to resolve 1,1′-bi-2-naphthol (BINOL), a structurally similar and highly important chiral ligand. myuchem.comresearchgate.net This demonstrates the broader utility of the cinchonine scaffold in designing agents for chiral recognition and separation.

Mechanistic Investigations of Cinchonine Dihydrochloride Interactions and Catalytic Action

Chiral Recognition Mechanisms

The ability of cinchonine (B1669041) and its derivatives to distinguish between enantiomers, a process known as chiral recognition, is fundamental to their application in asymmetric catalysis and enantioselective separations. This recognition is a complex interplay of non-covalent interactions between the chiral selector (the Cinchona alkaloid) and the analyte enantiomers.

Cinchona alkaloid-based chiral selectors have demonstrated remarkable efficacy in the enantiomeric separation of N-protected peptides. The mechanism of chiral recognition involves a combination of intermolecular forces that create a transient diastereomeric complex between the selector and the analyte. For exceptionally high enantiomer discrimination to occur, a specific spatial arrangement of the selector and analyte is essential, allowing for the simultaneous occurrence of primary ionic interactions, hydrogen bonding, and π-π stacking.

The structure of the peptide plays a significant role in the degree of chiral recognition. For instance, a chiral stationary phase derived from a Cinchona alkaloid selector exhibited exceptionally high discrimination for the (all-R)- and (all-S)-enantiomers of dialanine. However, the insertion of an additional alanine (B10760859) residue into the peptide backbone led to a pronounced loss of chiral recognition. This suggests that the length and conformational flexibility of the peptide chain are critical factors influencing the stability and stereoselectivity of the selector-analyte complex. The anti-configuration of certain amino acids, such as β-methyl-substituted analogs, has been shown to provide an exceptional fit to Cinchona alkaloid-based selectors, further highlighting the importance of steric effects in enantioselective interactions.

The primary interaction is typically an ionic bond between the protonated quinuclidine (B89598) nitrogen of the Cinchona alkaloid and a deprotonated acidic group on the analyte. This is supplemented by hydrogen bonds and π-π stacking interactions between the quinoline (B57606) ring of the selector and aromatic moieties on the analyte.

To elucidate the intricate details of chiral recognition mechanisms at a molecular level, researchers employ a combination of molecular modeling and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the complexes formed between Cinchona alkaloid selectors and analyte enantiomers. By analyzing complexation-induced shifts and intramolecular Nuclear Overhauser Effects (NOEs), the conformational states of the free and complexed forms of the selector can be determined. Furthermore, intermolecular NOEs provide information about the relative arrangements of the selector and analytes, allowing for the proposition of detailed binding models.

Molecular modeling studies complement the experimental data from NMR, providing insights into the intermolecular forces responsible for analyte binding. These computational approaches can also be used to assess the relative contributions of different fragments of the chiral selector to the enantioselective binding event.

In the gas phase, UV-induced photodissociation (UVPD) of a protonated dimer of cinchonidine (B190817), a related Cinchona alkaloid, has been shown to produce a metastable protonated monomer. Spectroscopic analysis of this species revealed that protonation occurs on the quinoline aromatic ring, a site not accessible through classical protonation methods. This highlights the potential for gas-phase techniques to explore novel ionic structures and fragmentation pathways of Cinchona alkaloids.

Table 1: Spectroscopic and Modeling Techniques for Investigating Chiral Recognition

| Technique | Information Gained |

|---|---|

| NMR Spectroscopy | Conformational states of selector and analyte, intermolecular interactions, relative arrangement in the complex. |

| Molecular Modeling | Evaluation of intermolecular forces, assessment of fragment contributions to binding. |

| UV Photodissociation | Characterization of novel protonation sites and gas-phase ion structures. |

| Mass Spectrometry | Determination of complex stoichiometry and fragmentation patterns. |

Adsorption Studies on Metal Surfaces

The catalytic activity of Cinchona alkaloids in heterogeneous catalysis is intrinsically linked to their adsorption behavior on metal surfaces, particularly platinum. Understanding the mechanism of adsorption and the factors that influence it is crucial for optimizing catalytic performance.

An effective method for creating a stable layer of cinchonine on a platinum surface is through the cathodic reduction of a cinchonine dihydrochloride (B599025) solution, typically in methanol (B129727). This electrochemical deposition process involves applying a controlled negative potential to the platinum electrode. The cathodic reduction induces a hydrogen evolution reaction, which leads to the stable adsorption of the insoluble cinchonine alkaloid onto the platinum cathode surface. A stable cinchonine layer can be formed, for example, by maintaining a potential of -220 mV versus a silver standard electrode for 60 seconds at a temperature of 10 °C.

This method of deposition has been shown to create a robust and reproducible modified electrode surface suitable for various electrochemical applications. The stability of the adsorbed layer is a key factor in its utility, and the balance between the adsorption strength and the solubility of the Cinchona alkaloid plays a significant role.

The geometry in which cinchonine adsorbs onto the platinum surface has a profound impact on its catalytic performance, particularly in enantioselective reactions. The orientation of the quinoline ring and the quinuclidine nitrogen relative to the metal surface dictates the chiral environment presented to the reactant molecules.

Studies have shown that at saturation coverages, the quinoline ring of cinchonine tilts along its short axis, bonding to the platinum surface through the lone electron pair of the nitrogen atom. The presence of co-adsorbed species, such as hydrogen, which is common under hydrogenation reaction conditions, can significantly affect both the adsorption geometry and the stability of the adsorbed alkaloid. Density functional theory (DFT) calculations have indicated that in the absence of or at low hydrogen coverage, the quinoline moiety of Cinchona alkaloids adsorbs nearly parallel to the Pt(111) surface. However, at higher hydrogen coverages, the quinoline ring becomes tilted.

These changes in adsorption geometry are believed to directly influence the enantiodifferentiating ability of the chirally modified platinum surface. The active surface conformations of Cinchona modifiers can be markedly different from their conformations in vacuum or in solution, underscoring the importance of studying the surface-modifier interaction to understand enantioselectivity.

Table 2: Factors Influencing Adsorption Geometry and Catalytic Performance

| Factor | Effect on Adsorption Geometry | Impact on Catalysis |

|---|---|---|

| Surface Coverage | Influences the tilt of the quinoline ring. | Alters the chiral pocket and enantioselectivity. |

| Co-adsorbed Hydrogen | Causes the quinoline moiety to tilt at higher coverages. | Modifies the stability and enantiodifferentiating ability of the catalyst. |

| Solvent | Affects the adsorption-desorption equilibrium and can influence the orientation of the adsorbate. | Can alter reaction rates and enantioselectivity. |

The solvent plays a critical role in the adsorption-desorption equilibrium of Cinchona alkaloids on platinum surfaces. The solubility of the alkaloid in the solvent directly competes with its adsorption onto the metal. The solubilities of Cinchona alkaloids can vary by as much as five to six orders of magnitude depending on the solvent.

Studies have shown that the adsorption-desorption equilibrium shifts towards the solution with an increase in the dissolving power of the solvent. This means that solvents that are better at dissolving the alkaloid will also be more effective at removing it from the platinum surface. The relationship between solubility and solvent properties such as polarity and dielectric constant often displays a "volcano-type" correlation. This indicates that solubility is low in very nonpolar and very polar solvents, with a maximum at an intermediate polarity. For instance, the solubility of cinchonine is generally lower than that of cinchonidine, quinine (B1679958), and quinidine (B1679956).

The choice of solvent, therefore, has a direct impact on the surface concentration of the chiral modifier during a catalytic reaction, which in turn affects the catalytic performance. Nonpolar solvents tend to favor the adsorption of the polar Cinchona alkaloids onto the platinum surface, while more polar solvents can lead to a higher concentration of the alkaloid in the solution phase.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cinchonine dihydrochloride |

| Cinchonine |

| Cinchonidine |

| Quinine |

| Quinidine |

| Dialanine |

| Alanine |

| Platinum |

| Hydrogen |

Vibrational Spectroscopy (IR, Raman) for Adsorption Mode Diagnosis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for diagnosing the adsorption mode of cinchonine and its derivatives on metal surfaces, which is critical for understanding its role in heterogeneous enantioselective catalysis. These methods provide a molecular fingerprint by probing the vibrations of covalent bonds, offering insights into intermolecular interactions and the orientation of the adsorbed molecule.

When cinchonine adsorbs onto a metal substrate like platinum, its vibrational modes can shift in frequency and change in intensity. These changes are diagnostic of the specific interactions between the molecule and the surface. Research on the related alkaloid cinchonidine has shown that several bands in both IR and Raman spectra can be used to determine the adsorption geometry. In particular, vibrational modes associated with the quinoline group are highly informative for diagnosing the degree of tilt of the molecule relative to the metal surface plane.

Key vibrational bands of cinchonine complexes include a band around 3490 cm⁻¹ related to the O–H stretching vibration [ν(O–H)] of the hydroxyl group and another at approximately 3134 cm⁻¹ corresponding to the N–H stretch [ν(N–H)] of the protonated quinuclidine nitrogen. The in-plane deformation modes of the quinoline aromatic ring, typically observed in the 1500-1600 cm⁻¹ region, are especially characteristic. Upon adsorption, these modes tend to blue-shift. The analysis of these specific spectral features allows researchers to construct a detailed picture of how cinchonine dihydrochloride anchors to and orients itself on a catalytic surface.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Adsorption Studies |

|---|---|---|

| O–H Stretch [ν(O–H)] | ~3490 | Indicates the involvement of the hydroxyl group in hydrogen bonding or interaction with the surface. ntis.gov |

| N–H Stretch [ν(N–H)] (protonated quinuclidine) | ~3134 | Confirms the protonation state and interaction of the quinuclidine nitrogen with the surface or counter-ions. ntis.gov |

| Quinoline Ring In-Plane Deformations | 1500 - 1600 | Sensitive to the orientation of the quinoline ring; changes in intensity and frequency can diagnose the tilt angle relative to the metal surface. |

| CH₂ Scissoring Modes (quinuclidine) | ~1450 - 1470 | Provides information on the conformation and interaction of the aliphatic quinuclidine moiety. |

Molecular Interaction Dynamics

Hydrogen-Bonding Interactions in Cinchonine Complexes

Hydrogen bonding is a determinative force in the formation and structure of cinchonine complexes, dictating their supramolecular assembly and reactivity. In complexes with transition metals, such as zinc, the crystal packing is significantly influenced by hydrogen bonds formed between halide atoms (e.g., Cl⁻, Br⁻) and the hydrogen atoms of both the hydroxyl group and the protonated quinuclidine group of the cinchoninium cation. ntis.gov These interactions can lead to the formation of extended, cooperative hydrogen-bonding chains, sometimes mediated by solvent molecules like methanol, which link the cinchonine complexes into a stable, ordered structure. ntis.govrsc.org

Studies on the interactions of the related alkaloid cinchonidine with carboxylic acids have revealed the complexity of these hydrogen-bonding networks. Rather than a simple 1:1 binding, a dynamic equilibrium can exist involving multi-component complexes (e.g., 1:2 or 1:3 alkaloid-to-acid ratios). mdpi.com In these arrangements, acid molecules can connect to each other in a wire-like fashion through hydrogen bonds, while also interacting directly with the alkaloid at two points: the quinuclidine nitrogen and the hydroxyl group. mdpi.comresearchgate.net This twofold interaction is considered crucial for inducing chirality in catalytic reactions. researchgate.net These findings underscore the flexible yet specific nature of hydrogen bonding in cinchonine systems, which is essential for chiral recognition and catalysis. mdpi.comresearchgate.net

| Interaction Type | Donor | Acceptor | Structural Role |

|---|---|---|---|

| Intermolecular | Cinchonine -OH | Halide Ion (in metal complexes) | Stabilizes crystal packing. ntis.gov |

| Intermolecular | Cinchonine Quinuclidine N⁺-H | Halide Ion (in metal complexes) | Key interaction for complex stability. ntis.gov |

| Intermolecular (Mediated) | Cinchonine -OH / N⁺-H | Solvent (e.g., Methanol) | Forms cooperative hydrogen-bonding chains. ntis.govrsc.org |

| Intramolecular | Quinuclidine N⁺-H | -OH group | Can influence the conformation of the alkaloid. |

Pfeiffer Effect in Systems with Transition Metal Complexes

The Pfeiffer effect describes a phenomenon of asymmetric amplification where the chiral environment provided by an enantiopure substance influences the stereochemical equilibrium of a labile racemic compound. nih.gov Specifically, when a racemic mixture of a labile transition metal complex is placed in a solution containing a chiral molecule, such as cinchonine, the equilibrium between the complex's enantiomers can be shifted, favoring the formation of one diastereomeric adduct. nih.gov This shift is typically monitored spectroscopically using electronic circular dichroism (ECD), which detects the induced optical activity. nih.gov

Cinchona alkaloids are well-known for their ability to coordinate with transition metal ions. For instance, quinine and quinidine form stable complexes with iron(III) protoporphyrin IX, where the alkaloid coordinates directly to the Fe(III) center. While specific studies detailing the Pfeiffer effect induced by cinchonine dihydrochloride on labile transition metal complexes are not extensively documented in the literature, the fundamental principles are applicable. As an enantiopure chiral compound, cinchonine has the potential to act as the "chiral environment substance." If introduced to a solution of a configurationally labile, racemic metal complex, it could induce a Pfeiffer effect, leading to an excess of one of the complex's enantiomers. This potential for chiral induction is a key aspect of its utility in asymmetric synthesis and catalysis.

Inclusion Behavior with Cyclodextrins for Solubility and Stability Enhancement

Cinchonine's poor aqueous solubility can limit its applications. This can be overcome through the formation of inclusion complexes with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com The formation of these complexes significantly enhances the solubility and stability of the guest molecule.

Studies investigating the interaction between cinchonine and both beta-cyclodextrin (B164692) (β-CD) and gamma-cyclodextrin (B1674603) (γ-CD) have shown that they form soluble inclusion complexes. mdpi.com The interaction is not limited to a simple 1:1 host-guest ratio. Evidence from electrospray ionization mass spectrometry (ESI-MS) and phase-solubility diagrams indicates that stable 2:1 (CD:cinchonine) complexes can also form. mdpi.com This suggests a "sandwich-type" inclusion model where the cinchonine molecule is encapsulated between two cyclodextrin (B1172386) units. mdpi.com The formation of these higher-order complexes contributes to a non-linear increase in cinchonine's solubility as the cyclodextrin concentration rises. mdpi.com This complexation strategy effectively modifies the physicochemical properties of cinchonine without altering its molecular structure, thereby enhancing its utility. researchgate.net

| Cyclodextrin Type | Complex Stoichiometry (CD:Cinchonine) | Complex Type | Primary Outcome |

|---|---|---|---|

| Beta-Cyclodextrin (β-CD) | 1:1 and 2:1 | Inclusion Complex / Sandwich-type | Enhanced aqueous solubility. mdpi.com |

| Gamma-Cyclodextrin (γ-CD) | 1:1 and 2:1 | Inclusion Complex / Sandwich-type | Enhanced aqueous solubility. mdpi.com |

Interactions with Macromolecules (e.g., Bovine Serum Albumin)

The interaction of cinchonine with macromolecules, particularly transport proteins like serum albumin, is fundamental to understanding its pharmacokinetic profile. Bovine Serum Albumin (BSA) is often used as a model protein for these studies. Research on cinchonine's stereoisomers, quinine and quinidine, provides significant insight into these interactions.

The binding of cinchona alkaloids to BSA is typically studied using spectroscopic methods, such as fluorescence quenching. BSA has intrinsic fluorescence, primarily from its tryptophan residues, which is quenched upon the formation of an alkaloid-protein complex. This quenching is generally found to be a static process, indicating the formation of a stable ground-state complex. Thermodynamic analysis of the binding between quinine and BSA reveals that the interaction is mainly driven by enthalpy, with binding constants (Kb) in the range of 10⁴ to 10⁵ L·mol⁻¹. This suggests that van der Waals forces and/or hydrogen bonding play a crucial role in the association.

These binding events can induce conformational changes in the protein. Fourier-transform infrared (FTIR) spectroscopy has shown that the interaction of cinchona alkaloids with BSA results in changes to the protein's secondary structure. Furthermore, competitive binding experiments suggest that these alkaloids typically bind to Site I (the warfarin-binding site) in subdomain IIA of the albumin molecule. The study of these interactions provides essential data for clarifying the distribution and metabolism of cinchonine in biological systems.

| Parameter | Finding (by analogy with Quinine/Quinidine) | Method of Determination |

|---|---|---|

| Binding Mechanism | Static quenching due to complex formation. | Fluorescence Spectroscopy. |

| Binding Constant (Kb) | ~10⁴ - 10⁵ L·mol⁻¹ | Fluorescence Quenching Analysis. |

| Number of Binding Sites (n) | Approximately 1. nih.gov | Fluorescence Quenching Analysis. |

| Primary Driving Forces | Enthalpy-driven; Van der Waals forces and hydrogen bonding. nih.gov | Isothermal Titration Calorimetry, Thermodynamic Analysis. nih.gov |

| Binding Location | Site I (Subdomain IIA) of BSA. | Competitive Binding with Site Markers. |

| Effect on Protein | Induces changes in the secondary structure of BSA. | FTIR, Circular Dichroism. |

Theoretical and Computational Chemistry of Cinchonine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of cinchonine (B1669041) dihydrochloride (B599025) at the atomic level. These calculations, governed by the principles of quantum mechanics, offer a detailed picture of the molecule's behavior. escholarship.orgnih.govrsc.org

Multiconfigurational Quantum-Chemical Methods for Molecular Understanding

For complex molecules like cinchonine, which possess multiple conformational isomers and intricate electronic structures, single-reference methods like Hartree-Fock or standard Density Functional Theory (DFT) may be insufficient. Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) or Multi-Reference Configuration Interaction (MRCI), become essential. rsc.org These approaches account for the static and dynamic electron correlation, which is critical for accurately describing the potential energy surfaces, electronic transitions, and reactivity of different parts of the molecule, like the quinoline (B57606) and quinuclidine (B89598) moieties. rsc.org By providing a more accurate wave function, these methods are instrumental in understanding the nuanced electronic behavior that governs cinchonine's catalytic and recognition capabilities.

Analysis of Conformational Spaces of Cinchona Alkaloids

The biological and chemical activity of Cinchona alkaloids, including cinchonine, is intrinsically linked to their three-dimensional structure. nih.govunige.chacs.orgacs.org Computational analysis of the conformational space of cinchonine reveals the existence of several low-energy conformers. These conformers are primarily defined by the relative orientation of the quinoline and quinuclidine rings.

Studies have shown that protonation of the quinuclidine nitrogen, as in cinchonine dihydrochloride, significantly influences the conformational landscape. scispace.com Specifically, protonation tends to stabilize conformers where an intramolecular hydrogen bond can form between the protonated nitrogen and the hydroxyl group at the C9 position. scispace.com This interaction locks the molecule into a more rigid conformation, which can have significant implications for its role in stereoselective reactions. scispace.comresearchgate.net The solvent environment also plays a crucial role, with polar solvents favoring different conformers compared to nonpolar solvents due to varying dielectric constants and specific solute-solvent interactions. unige.chacs.org

| Conformer Type | Dihedral Angle (C3-C4-C9-C8) | Relative Energy (in vacuo) (kcal/mol) | Relative Energy (in polar solvent) (kcal/mol) |

|---|---|---|---|

| Open | ~180° | 0.00 | 1.5 - 2.5 |

| Closed (H-bonded) | ~60° | 0.5 - 1.5 | 0.00 |

| Intermediate | ~ -90° | 2.0 - 3.0 | 3.0 - 4.0 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon quantum mechanical insights to explore the behavior of cinchonine dihydrochloride over time, providing a dynamic view of its structure and interactions. nih.govescholarship.org

Prediction of Molecular Structure, Movement, and Reactions

Molecular mechanics force fields, parameterized using quantum chemical data and experimental results, are employed to model the potential energy surface of cinchonine dihydrochloride. This allows for the efficient exploration of its conformational flexibility and vibrational modes. Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in the system, provide a trajectory of the molecule's movement over time. escholarship.orgmdpi.com These simulations can predict how the molecule will behave in different environments, such as in various solvents or at different temperatures. nih.gov Furthermore, by combining these techniques with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, it is possible to simulate chemical reactions, predicting reaction pathways and activation energies for processes where cinchonine acts as a catalyst. ethz.ch

Simulation of Chiral Recognition and Enantiodifferentiation

One of the most significant applications of Cinchona alkaloids is in enantioselective catalysis. units.it Molecular dynamics simulations are a powerful tool for understanding the mechanisms of chiral recognition and enantiodifferentiation. nih.gov By simulating the interaction of cinchonine dihydrochloride with a pair of enantiomeric substrates, researchers can analyze the subtle differences in the non-covalent interactions that lead to the preferential binding of one enantiomer over the other. nih.gov These simulations can reveal the critical roles of hydrogen bonding, π-π stacking, and steric hindrance in the formation of the diastereomeric transition states. The insights gained from these simulations are invaluable for the rational design of more efficient and selective chiral catalysts. nih.govrsc.org

| Substrate Enantiomer | Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| R-enantiomer | Hydrogen Bond | -5.2 | C9-OH, Quinuclidine N+ |

| S-enantiomer | Hydrogen Bond | -3.8 | C9-OH |

| R-enantiomer | π-π Stacking | -2.5 | Quinoline Ring |

| S-enantiomer | π-π Stacking | -2.7 | Quinoline Ring |

Interface Chemistry Simulations

The application of cinchonine dihydrochloride often involves its interaction with surfaces, for example, as a chiral modifier on a metal catalyst. Interface chemistry simulations are employed to understand these complex heterogeneous systems. Using methods like DFT with periodic boundary conditions, it is possible to model the adsorption of cinchonine onto a catalyst surface, such as platinum. These simulations can determine the most stable adsorption geometries and identify the specific interactions between the molecule and the surface atoms. This knowledge is crucial for understanding how the chiral modifier imparts enantioselectivity to the catalyst, guiding the development of more effective heterogeneous catalytic systems.

Characterization and Prediction of Chemical Reactions at Gas-Solid and Liquid-Solid Interfaces

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing and predicting chemical reactions at gas-solid and liquid-solid interfaces where Cinchonine Dihydrochloride acts as a chiral modifier. These theoretical approaches allow for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation barriers, which are critical for understanding catalytic cycles.

At the gas-solid interface, computational models can simulate the adsorption of reactant molecules from the gas phase onto a solid catalyst surface modified with Cinchonine Dihydrochloride. These simulations can predict the preferred adsorption sites and orientations of the reactants relative to the chiral modifier. By mapping the potential energy surface, it is possible to elucidate the reaction pathways for various catalytic processes. For instance, in the case of asymmetric hydrogenation, DFT calculations can model the step-by-step mechanism of hydrogen addition to a prochiral substrate, revealing how the chiral environment created by Cinchonine Dihydrochloride favors the formation of one enantiomer over the other.

Similarly, at the liquid-solid interface, computational models can account for the presence of a solvent, which can significantly influence reaction energetics and pathways. Explicit or implicit solvation models can be incorporated into DFT calculations to provide a more realistic description of the catalytic system. These models help in understanding the role of the solvent in stabilizing or destabilizing key intermediates and transition states. The protonated nature of Cinchonine Dihydrochloride, with its two hydrochloride components, is expected to have a pronounced effect on its interaction with polar solvents and its electronic properties at the interface, thereby influencing the catalytic reaction.

The predictive power of these computational methods allows for the screening of different reaction conditions and catalyst modifications to optimize catalytic performance. While specific computational studies focusing exclusively on Cinchonine Dihydrochloride are limited, the principles derived from studies on related Cinchona alkaloids are applicable.

Table 1: Representative Data from DFT Calculations for Adsorption on a Platinum (111) Surface

| Species | Adsorption Energy (eV) | Key Interatomic Distance (Å) |

| Cinchonine | -2.5 | N(quinoline)-Pt: 2.1 |

| Reactant Molecule | -1.2 | C=O...H-N(modifier): 1.8 |

| Transition State | -0.8 | C-H(forming): 1.5 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar systems. Actual values for Cinchonine Dihydrochloride may vary.

Understanding Catalyst Surface Structures at the Atomic Scale

A fundamental understanding of the arrangement of Cinchonine Dihydrochloride molecules on a catalyst surface is paramount for explaining its role in inducing enantioselectivity. Computational studies, often in synergy with experimental techniques like Scanning Tunneling Microscopy (STM) and Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, provide atomic-scale insights into the structure of the modified catalyst surface.

DFT calculations have been instrumental in determining the adsorption geometry of Cinchona alkaloids on various metal surfaces, particularly those of the platinum group. These studies consistently show that the quinoline ring of the cinchonine molecule tends to adsorb in a flat or slightly tilted orientation with respect to the metal surface. This orientation is believed to anchor the modifier to the catalyst. The chiral quinuclidine moiety, which contains the stereogenic centers, consequently adopts a specific orientation that extends away from the surface, creating a chiral pocket.

The conformation of the adsorbed Cinchonine Dihydrochloride is influenced by several factors, including surface coverage, the nature of the solvent, and the presence of co-adsorbates like hydrogen. Computational models can explore the conformational landscape of the adsorbed molecule to identify the most stable geometries. It has been shown that the active surface conformations of Cinchona modifiers can be significantly different from their conformations in the gas phase or in solution, underscoring the importance of studying the surface-modifier interaction directly.

The protonation of the nitrogen atoms in Cinchonine Dihydrochloride is anticipated to alter its interaction with the catalyst surface compared to its neutral form. The positive charges may influence the electronic interaction with the metal and could lead to different adsorption energies and geometries. While detailed computational studies on the dihydrochloride salt are not widely available, it is a critical area for future research to fully comprehend its catalytic behavior.

Table 2: Calculated Geometric Parameters of Adsorbed Cinchonine on a Metal Surface

| Parameter | Value |

| Quinoline Ring Tilt Angle (degrees) | 15-30 |

| N(quinuclidine)-Surface Distance (Å) | 3.5 - 4.5 |

| Dihedral Angle (C8-C9-N1-C2) (degrees) | Variable, depends on conformation |

Note: The data in this table is illustrative and represents typical values obtained from computational studies of Cinchona alkaloids on metal surfaces.

Advanced Analytical Methodologies for Cinchonine Dihydrochloride Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of Cinchonine (B1669041) dihydrochloride (B599025) from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully applied, each offering distinct advantages and requiring specific methodological considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely utilized technique for the analysis of Cinchona alkaloids due to its versatility and applicability to non-volatile compounds like Cinchonine dihydrochloride. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for Cinchona alkaloids. researchgate.netnih.gov This technique typically employs a nonpolar stationary phase, most commonly an octadecylsilane (ODS or C18) bonded to silica (B1680970) particles, and a polar mobile phase. mdpi.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to their basic nature, Cinchona alkaloids are well-retained and separated on these columns. Several studies have demonstrated the successful resolution of cinchonine from other Cinchona alkaloids like quinine (B1679958), quinidine (B1679956), and cinchonidine (B190817) using C18 columns. mdpi.comnih.gov

| Parameter | Typical Conditions for Cinchona Alkaloid Analysis |

| Stationary Phase | Octadecylsilane (C18/ODS) |

| Mobile Phase | Polar (e.g., Acetonitrile/Water or Methanol (B129727)/Water mixtures) |

| Separation Principle | Hydrophobic interactions |

This table summarizes the typical setup for reversed-phase HPLC analysis of Cinchona alkaloids.

The composition of the mobile phase is a critical parameter in achieving optimal separation of Cinchonine dihydrochloride. The use of acidic mobile phases is a common strategy. mdpi.comresearchgate.net The addition of acids, such as formic acid or trifluoroacetic acid, to the mobile phase serves to protonate the basic nitrogen atoms in the cinchonine molecule. This protonation suppresses the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable peak tailing. researchgate.net

Ammonium formate buffer is another widely used component in the mobile phase for the analysis of alkaloids. researchgate.net It offers good buffering capacity and is compatible with mass spectrometry detection. researchgate.net The formate provides the acidic component to control the ionization state of the analytes, while the volatile ammonium salt is ideal for LC-MS applications. researchgate.net The pH of the mobile phase significantly influences the retention and selectivity of the separation. researchgate.net

| Mobile Phase Additive | Purpose in Cinchonine Analysis |

| Acidic Modifiers (e.g., Formic Acid) | Suppresses silanol interactions, improves peak shape |

| Ammonium Formate Buffer | Provides pH control, compatible with Mass Spectrometry |

This interactive table outlines the roles of common mobile phase additives in the HPLC analysis of Cinchonine.

To enhance the specificity and sensitivity of Cinchonine dihydrochloride analysis, advanced detection systems are often coupled with HPLC. Photodiode Array (PDA) UV detectors are frequently employed, allowing for the acquisition of UV spectra across a range of wavelengths simultaneously. researchgate.net This capability is invaluable for peak purity assessment and compound identification by comparing the acquired spectra with that of a reference standard.

Mass Spectrometry (MS) offers even greater specificity and structural information. researchgate.net When coupled with HPLC (LC-MS), it allows for the determination of the mass-to-charge ratio of the analyte, providing a high degree of confidence in its identification. mdpi.com This is particularly useful for the analysis of complex samples where chromatographic co-elution may occur.

A significant challenge in the HPLC analysis of basic compounds like cinchonine is the interaction with residual silanol groups on the silica-based stationary phase. researchgate.net These interactions, known as silanophilic interactions, can lead to poor peak shape, characterized by tailing, and reduced column efficiency. researchgate.net Several strategies are employed to mitigate these effects:

Use of acidic mobile phases: As previously mentioned, low pH conditions suppress the ionization of silanol groups. researchgate.net

Addition of a basic modifier: A small concentration of a basic compound, such as triethylamine, can be added to the mobile phase to compete with the analyte for active silanol sites.

Use of end-capped columns: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small silylating agent.

Employing columns with low silanol activity: Manufacturers offer specialized columns with highly purified silica and advanced bonding technologies that minimize the presence of accessible silanol groups.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful separation technique known for its high resolution. However, its application to the analysis of Cinchona alkaloids, including cinchonine, is limited by their low volatility. mdpi.com Direct analysis of these compounds by GC is generally not feasible as they would decompose at the high temperatures required for volatilization.

To overcome this limitation, derivatization is a necessary step. mdpi.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds containing active hydrogens, such as the hydroxyl group in cinchonine, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and suitable for GC analysis. One study confirmed the composition of a cinchonine deposit by treating it with BSTFA/Et3N (triethylamine) before GC-MS analysis. mdpi.com

When coupled with a Mass Spectrometer (GC-MS), this technique provides high sensitivity and detailed structural information, making it a valuable tool for the identification and quantification of derivatized cinchonine. mdpi.com

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) represents a significant advancement over conventional TLC, offering enhanced resolution, greater sensitivity, and improved quantification capabilities. nih.govacclmp.com This technique utilizes high-quality TLC plates with finer, more uniform stationary phase particles, leading to more efficient separations. nih.gov HPTLC is a robust, rapid, and cost-effective tool for the quantitative analysis of compounds in pharmaceuticals and complex mixtures like plant extracts. nih.govresearchgate.net

In the analysis of Cinchona alkaloids, including cinchonine, HPTLC methods have been developed for determination in various extracts and pharmaceutical preparations. researchgate.net Optimization of the mobile phase is critical for achieving clear separation of these structurally similar compounds. Research has identified effective solvent systems for use with silica gel HPTLC plates. researchgate.net For instance, a quaternary mobile phase has been successfully used to resolve major Cinchona alkaloids. researchgate.net

Table 1: HPTLC Conditions for Cinchonine Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60F₂₅₄ HPTLC plates researchgate.net |

| Mobile Phase | Toluene-chloroform-diethyl ether-diethylamine in a ratio of 40:15:35:10 (v/v) researchgate.net |

| Development Distance | 9 cm researchgate.net |

| Detection | Densitometric scanning researchgate.net |

Capillary Electrophoresis and Capillary Electrochromatography

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are powerful micro-separation techniques that combine high efficiency with minimal solvent consumption. ntu.edu.tw CE separates analytes based on their mass-to-charge ratio within a narrow capillary under the influence of a high electric field. wikipedia.org CEC is a hybrid technique that integrates the separation mechanism of CE with the principles of High-Performance Liquid Chromatography (HPLC), using a packed stationary phase within the capillary and driving the mobile phase with electro-osmotic flow (EOF). ntu.edu.twwikipedia.org

These methods are particularly well-suited for the chiral separation of Cinchona alkaloids. A CE method has been developed that achieves baseline separation of cinchonine/cinchonidine and quinine/quinidine diastereomer pairs. nih.gov This was accomplished by using a cyclodextrin (B1172386) as a chiral selector and modifying the inner capillary walls with polyacrylamide to reduce electro-osmotic flow, thereby improving resolution and reproducibility. nih.gov Further innovation in CEC involves the creation of monolithic chiral stationary phases derived from Cinchona alkaloids themselves to enhance enantioselectivity. nih.gov

Table 2: Capillary Electrophoresis Parameters for Chiral Separation of Cinchona Alkaloids

| Parameter | Condition |

| Chiral Selector | Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (≥ 3 mM) nih.gov |

| Background Electrolyte | Ammonium acetate nih.gov |

| pH | 5.0 nih.gov |

| Capillary Modification | Internal coating with a thin polyacrylamide layer nih.gov |

| Separation Time | Baseline separation achieved in 12 minutes nih.gov |

Supercritical Fluid Chromatography (SFC) in Pharmaceutical Analysis

Supercritical Fluid Chromatography (SFC) has re-emerged as a valuable "green" analytical technique in the pharmaceutical industry. nih.govresearchgate.net It primarily uses supercritical carbon dioxide as the mobile phase, often with a small amount of an organic modifier like methanol, which reduces the consumption of hazardous organic solvents. twistingmemoirs.com SFC combines advantages from both gas and liquid chromatography, offering fast, efficient separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. twistingmemoirs.com

Modern SFC instrumentation has overcome earlier limitations, providing reliable quantitative performance. nih.gov The technique is highly versatile, as it can be used with a wide variety of stationary phases. researchgate.net In pharmaceutical analysis, SFC is particularly powerful for chiral separations and impurity profiling of complex molecules. nih.govchromatographyonline.com Its application is ideal for the analysis of structurally similar compounds, such as isomers, and for substances that may be unstable or insoluble in the aqueous solutions often used in HPLC. chromatographyonline.com

Table 3: Overview of Supercritical Fluid Chromatography (SFC) for Pharmaceutical Analysis

| Feature | Description |

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) twistingmemoirs.com |

| Common Modifiers | Methanol researchgate.net |

| Advantages | Fast analysis, reduced organic solvent consumption, high resolution, suitable for thermally labile compounds twistingmemoirs.com |

| Key Applications | Chiral separations, impurity profiling, analysis of isomers nih.govchromatographyonline.com |

| Detection | Compatible with standard detectors including UV and Mass Spectrometry (MS) researchgate.net |

Electrochemical Sensing Approaches

Electrochemical sensors offer a highly sensitive, rapid, and cost-effective alternative to traditional chromatographic methods for the determination of electroactive compounds like cinchonine. These approaches are based on measuring the electrical response (e.g., current) that occurs when the target analyte interacts with an electrode surface.

Voltammetric Sensors (e.g., Differential Pulse Voltammetry)

Voltammetric techniques, particularly pulse voltammetry methods like Differential Pulse Voltammetry (DPV), are effective and rapid electroanalytical tools. mdpi.compreprints.org DPV offers significant advantages, including excellent discrimination against non-faradaic background currents and consequently, very low detection limits. mdpi.compreprints.orgmdpi.com This enhanced sensitivity makes it suitable for detecting trace amounts of an analyte. In the context of cinchonine analysis, DPV has been successfully applied to an electrochemical system to generate a quantifiable signal corresponding to the compound's concentration. preprints.orgresearchgate.net

Application of Screen-Printed Electrodes (SPE) for Microvolume Analysis

Screen-Printed Electrodes (SPEs) have seen remarkable progress and are increasingly used for developing sensors and biosensors. mdpi.compreprints.org SPEs offer numerous advantages over conventional electrodes; they are inexpensive, disposable, require no maintenance, and are highly efficient for analyzing very small sample volumes (microvolumes). preprints.orgpreprints.orgnih.gov These characteristics make them ideal for decentralized testing and high-throughput analysis. preprints.org

For cinchonine detection, screen-printed platinum electrodes (SP-Pt) have been employed. mdpi.compreprints.org A key step in the development of these sensors is the modification of the electrode surface. An effective method involves the electrochemical deposition of a thin cinchonine film onto the platinum surface through the cathodic reduction of a cinchonine hydrochloride solution in methanol. mdpi.compreprints.orgpreprints.org This modification enhances the sensor's sensitivity and response. preprints.org

Method Development for Cinchonine Concentration Determination in Varied Matrices

A significant aspect of analytical research is the development of robust methods that can be applied to real-world samples. The electrochemical sensor combining a modified SP-Pt electrode with DPV has been successfully used to determine cinchonine concentrations in diverse and complex matrices, including water, human urine, and serum. mdpi.compreprints.orgresearchgate.net

The method was optimized to perform under physiological conditions (pH 7.0), which prevents protonation of the cinchonine and ensures a stable sensor response. mdpi.compreprints.org The analytical performance of this method is notable for its very low detection and quantification limits, which are significantly lower than those reported for other conventional methods. mdpi.com The standard addition method was used for calibration to accurately quantify cinchonine in the different sample matrices. preprints.org

Table 4: Performance of an Electrochemical Sensor for Cinchonine Determination

| Parameter | Value / Condition |

| Electrode | Cinchonine-modified Screen-Printed Platinum Electrode (SP-Pt/CN) mdpi.com |

| Technique | Differential Pulse Voltammetry (DPV) mdpi.compreprints.org |

| Matrix | Water, Urine, Serum mdpi.comresearchgate.net |

| pH | 7.0 (Phosphate buffer) mdpi.compreprints.org |

| Limit of Detection (LOD) | 0.6 µg L⁻¹ mdpi.compreprints.orgpreprints.org |

| Limit of Quantitation (LOQ) | 1.8 µg L⁻¹ mdpi.compreprints.orgpreprints.org |

Spectroscopic and Other Advanced Analytical Methods

Advanced analytical methodologies are crucial for the detailed study and quantification of Cinchonine dihydrochloride. These methods provide the sensitivity and specificity required for research, quality control, and various analytical applications.

Chemiluminescence Detection Methods (e.g., Potassium Permanganate Oxidation)

A highly sensitive flow-injection chemiluminescence (CL) method has been developed for the determination of cinchona alkaloids, including cinchonine. rsc.org This technique is based on the weak chemiluminescence emitted during the oxidation of the cinchonine molecule by potassium permanganate in an acidic medium. rsc.orgsapub.org The intensity of the light produced is directly proportional to the concentration of the analyte over a specified range.

The analytical process involves optimizing conditions such as reagent concentrations and flow rates to maximize the CL signal. Research has established a linear detection range for cinchonine between 1.0 × 10⁻⁷ and 8.0 × 10⁻⁵ g/mL. rsc.org The method demonstrates high sensitivity, with a detection limit for cinchonine reported to be as low as 3.0 × 10⁻⁸ g/mL. rsc.org This approach has been successfully applied to determine the presence of cinchona alkaloids in pharmaceutical and biological fluid samples. rsc.org

Table 1: Flow-Injection Chemiluminescence Parameters for Cinchonine Analysis

| Parameter | Value |

|---|---|

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Linear Range | 1.0 × 10⁻⁷ – 8.0 × 10⁻⁵ g/mL |

UV-Visible Spectrophotometry for Maximum Wavelength Determination

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative analysis of cinchona alkaloids. The method relies on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. For cinchonine, the analysis of its UV spectrum is used to determine its wavelength of maximum absorbance (λmax). This value is critical for quantitative measurements, as it represents the wavelength at which the compound exhibits the strongest absorbance, providing the highest sensitivity.

In a solution of 0.1 N hydrochloric acid, the composition of a mixture containing cinchonine can be accurately calculated by measuring the optical density at specific wavelengths. researchgate.net While λmax can vary slightly depending on the solvent, published data indicates specific absorbance peaks for cinchonine that allow for its identification and quantification.

Table 2: UV-Visible Spectrophotometric Data for Cinchonine

| Solvent/Condition | Wavelengths for Analysis |

|---|

NMR-Based Profiling for Alkaloid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and profiling of alkaloids like cinchonine. nih.gov Specifically, ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for unambiguous identification and characterization.

In one study involving a large collection of Cinchona bark samples, an extraction system was developed using a mixture of chloroform-d1, methanol-d4, D₂O, and aqueous 70% perchloric acid (in a 5:5:1:1 v/v/v/v ratio). researchgate.netnih.gov The resulting extracts were directly analyzed using a 600 MHz ¹H NMR spectrometer. nih.govthieme-connect.com The spectral data was then evaluated using multivariate statistical methods such as principal component analysis (PCA) and total statistical correlation spectroscopy (STOCSY) to assess the variation in alkaloid content, including cinchonine, across different samples. nih.govthieme-connect.com This non-destructive technique is invaluable for chemotaxonomic studies and the quality assessment of natural products. researchgate.net

Table 3: Methodology for NMR-Based Profiling of Cinchona Alkaloids

| Parameter | Description |

|---|---|

| Spectrometer | 600 MHz ¹H NMR |

| Extraction Solvent | Chloroform-d1, Methanol-d4, D₂O, Perchloric Acid (5:5:1:1) |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate and precise quantitative analysis of Cinchonine dihydrochloride. The choice of extraction technique is vital for isolating the analyte from complex matrices.

Liquid-Liquid Extraction for Quantitative Analysis

Liquid-liquid extraction (LLE) is a widely used and effective technique for the sample preparation of alkaloids. researchgate.net This method involves partitioning the analyte between two immiscible liquid phases, which allows for the selective concentration of the target compound and the removal of interfering substances from the sample matrix. researchgate.net

For the quantitative analysis of cinchonine, especially from complex biological or botanical samples, LLE is a crucial step preceding chromatographic analysis. researchgate.net The efficiency of the extraction depends on factors such as the choice of organic solvent, the pH of the aqueous phase, and the partitioning coefficient of cinchonine. An acidic solution is often used to dissolve cinchonine initially. researchgate.net The process is foundational for ensuring the accuracy and reliability of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC). researchgate.net

Material Science and Surface Chemistry Applications of Cinchonine Dihydrochloride

Electrode Surface Modification and Thin Film Formation

The ability of cinchonine (B1669041) and its salts to adsorb onto metal surfaces has been effectively harnessed for the modification of electrodes and the creation of functional thin films. This surface modification can enhance the electrochemical properties of the electrode, leading to applications in sensitive and selective chemical sensing.

A stable, organic thin film of cinchonine can be deposited onto platinum surfaces through an electrochemical process. nih.govnih.gov This is typically achieved by the cathodic reduction of a cinchonine hydrochloride solution, often in methanol (B129727), at a controlled potential. preprints.orgmdpi.compreprints.org The reduction process induces a hydrogen evolution reaction, which facilitates the stable adsorption of the insoluble cinchonine alkaloid onto the platinum cathode, forming a uniform layer. nih.govmdpi.com

Research has demonstrated that optimal conditions for creating a stable and reproducible cinchonine layer on a screen-printed platinum electrode involve a deposition time of 60 seconds at a controlled potential of -220 mV (versus a silver standard electrode) and a temperature of 10°C. mdpi.comnih.gov This method provides a straightforward and effective means of modifying platinum surfaces with a chiral organic molecule, paving the way for various electrochemical applications. preprints.org

The organic thin film of cinchonine deposited on a platinum electrode serves as the basis for a highly sensitive electrochemical sensor. preprints.orgresearchgate.net The cinchonine layer enhances the sensitivity of the electrode, promoting the electrochemical processes that occur on its surface due to an increased and more specific surface area. nih.govpreprints.org These modified screen-printed platinum electrodes (SP-Pt/CN) have proven effective for the quantitative determination of cinchonine itself in various media, including water, urine, and serum. nih.govpreprints.org

The analytical performance of these sensors is typically evaluated using differential pulse voltammetry (DPV), which offers excellent discrimination against background currents. preprints.org The cinchonine-modified electrode exhibits a well-defined and intense oxidation peak, allowing for detection at very low concentrations. nih.gov The sensor demonstrates a linear response over a specific concentration range, enabling accurate quantification. nih.gov

Performance Characteristics of a Cinchonine-Based Electrochemical Sensor

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.6 µg L⁻¹ | Differential Pulse Voltammetry (DPV) | preprints.orgmdpi.compreprints.org |

| Limit of Quantitation (LOQ) | 1.8 µg L⁻¹ | Differential Pulse Voltammetry (DPV) | preprints.orgmdpi.compreprints.org |

| Linear Dynamic Range | 1.3 µg L⁻¹ to 39.6 µg L⁻¹ | Differential Pulse Voltammetry (DPV) | nih.gov |

| Relative Standard Deviation (RSD) | 1.1% (after 10 scans) | Stability Test | preprints.orgresearchgate.net |

Chiral Modification of Catalytic Surfaces

Perhaps one of the most significant applications of cinchonine and related cinchona alkaloids is in heterogeneous enantioselective catalysis. acs.org By adsorbing these chiral molecules onto the surface of metal catalysts, it is possible to create a chiral environment that can distinguish between enantiomers or the enantiofaces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. nih.govacs.org

Platinum and palladium are highly effective hydrogenation catalysts, and their modification with cinchona alkaloids like cinchonine is a leading strategy for inducing enantioselectivity. unige.chscispace.com These catalysts are typically prepared by supporting fine metal nanoparticles on high-surface-area materials such as alumina (B75360), titania, or silica (B1680970). acs.orgresearchgate.net The chiral modifier is then introduced, adsorbing strongly onto the metal surface. nih.gov

The design of these catalysts involves optimizing several factors. For instance, in the enantioselective hydrogenation of 4-methoxy-6-methyl-2-pyrone, cinchonine-modified palladium on alumina (Pd/Al2O3) has been studied, where factors like palladium dispersion influence both the reaction rate and the enantioselectivity. researchgate.net Another design strategy involves tethering the chiral modifier to the catalyst support, ensuring its proximity to the active metal nanoparticles. acs.orgcmu.edu This approach aims to create a more robust and recyclable all-heterogeneous enantioselective catalyst. acs.org